N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine
Description
This compound features a 1,2-ethanediamine backbone substituted with dimethyl groups at the N₁ position and a 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl moiety at the N₂ position. While direct pharmacological data are unavailable, structural analogs indicate roles in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N',N'-dimethyl-N-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5/c1-22(2)9-8-18-13-11(14(15,16)17)20-21-12(19-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXZEBBMUPTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127924 | |
| Record name | N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672950-90-2 | |
| Record name | N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672950-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biological Activity
N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine (CAS No. 672950-90-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant strains. The presence of the trifluoromethyl group is noted to enhance biological activity.
Case Studies
- Antibacterial Activity Against MRSA :
- Biofilm Disruption :
- Selectivity and Toxicity :
The mode of action for this compound involves inhibition of macromolecular synthesis in bacteria. Studies suggest that the trifluoromethyl group plays a crucial role in enhancing interaction with bacterial targets, leading to broad-spectrum antibacterial effects .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to other antimicrobial agents:
| Compound Name | MIC (μg/mL) | Activity against MRSA | Biofilm Disruption | Toxicity (Selectivity Factor) |
|---|---|---|---|---|
| N~1~,N~1~-dimethyl-N~2~-[3-phenyl... | 3.12 | Yes | Yes | >20 |
| Vancomycin | 10 | Yes | Moderate | Low |
| Trifluoromethyl-substituted pyrazole derivatives | Varies | Yes | Yes | >20 |
Scientific Research Applications
Biological Activities
N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine has shown promise in several biological studies:
Antimicrobial Activity
Research indicates that compounds similar to N1,N1-dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It has been tested against different cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. Further research is required to fully understand its mechanism of action and efficacy in vivo .
Insecticidal Activity
The trifluoromethyl group present in the molecule is known to enhance biological activity. Compounds containing this functional group have been explored for their insecticidal properties. N1,N1-Dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine may serve as a template for developing new insecticides targeting agricultural pests .
Applications in Research
Given its diverse biological activities, N1,N1-dimethyl-N2-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine can be utilized in various research domains:
Pharmaceutical Development
The compound can be a lead structure for synthesizing new drugs aimed at treating infections or cancer. Its ability to interact with biological systems opens avenues for drug discovery and development.
Agricultural Science
In agricultural research, this compound's potential as an insecticide could lead to the formulation of safer and more effective pest control solutions. Its efficacy against specific pests can be evaluated to enhance crop protection strategies.
Material Science
The unique chemical structure may also find applications in material science for developing novel materials with specific properties due to its fluorinated nature.
Case Studies
Comparison with Similar Compounds
Substituent Variations on the EthanediaMine Backbone
- N₁,N₁-Dimethyl-N₂-(Pyridin-2-yl)-1,2-Ethanediamine (): Structure: Pyridinyl replaces the triazinyl group. Properties: Synthesized as a yellow oil (96% purity), highlighting higher flexibility compared to triazine-containing analogs. The pyridine ring’s basicity may enhance solubility in polar solvents. Applications: Potential ligand in coordination chemistry or intermediate in drug synthesis .
- N₁,N₁-Dimethyl-N₂-(Tricosan-12-yl)-1,2-Ethanediamine (SP11) (): Structure: A long alkyl chain (tricosan) replaces the aromatic triazinyl group. Properties: Hydrophobic alkyl chain likely improves membrane permeability, making SP11 suitable for drug delivery systems. Applications: Used in nanocarrier synthesis due to its amphiphilic nature .
Heterocyclic Modifications
Functional Group Impact
- N'-Methyl-N'-[3-Phenyl-6-(Trifluoromethyl)-1,2,4-Triazin-5-yl]Pentanohydrazide (): Structure: Hydrazide group replaces ethanediamine. Molecular weight (353.34 g/mol) is lower than the target compound. Applications: Discontinued research compound, possibly due to stability issues .
Data Table: Key Structural and Physical Properties
Research Findings and Implications
- Lipophilicity : The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration, whereas alkyl chains (e.g., SP11) enhance membrane integration .
- Synthetic Challenges : Analogous compounds like the hydrazide faced discontinuation, suggesting stability or scalability issues in triazine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N¹,N¹-dimethyl-N²-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the preparation of the 1,2,4-triazine core. For example, cyclization of precursors like phenyl trifluoromethyl ketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) can generate the triazin-5-yl moiety . Subsequent coupling with N¹,N¹-dimethylethylenediamine requires controlled stoichiometry (1:1.2 molar ratio) and a catalyst such as Pd/C or triethylamine to facilitate nucleophilic substitution . Yield optimization (≥85%) is achieved via solvent selection (DMF or DCM) and inert atmosphere (N₂). Purity is confirmed by TLC and recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) and aromatic protons (δ 7.2–8.1 ppm in ¹H NMR) are key identifiers . Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Resolution strategies include:
- Repurification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Variable-temperature NMR to detect dynamic equilibria .
- Cross-validation with X-ray crystallography if crystalline .
Q. What safety protocols are recommended for handling this compound during synthesis and storage?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal hazards. In case of inhalation, move to fresh air and administer artificial respiration if needed . Storage requires anhydrous conditions (desiccator, 4°C) to prevent hydrolysis. Stability tests (TGA/DSC) should confirm decomposition temperatures (>150°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions or cross-couplings)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the triazine ring’s electron-deficient nature (LUMO ≈ -1.8 eV) favors nucleophilic substitutions at the 5-position . Molecular dynamics simulations (MD) in solvents like DMSO or water can assess solvation effects on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer : Contradictions may stem from assay conditions (pH, temperature) or protein conformational states. Systematic approaches include:
- Dose-response curves (IC₅₀) under standardized conditions (pH 7.4, 37°C).
- Molecular docking (AutoDock Vina) to compare binding modes across protein isoforms .
- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics and rule out false positives .
Q. How can AI-driven tools optimize the compound’s pharmacokinetic properties (e.g., bioavailability) while retaining activity?
- Methodological Answer : Machine learning models (e.g., Random Forest, QSAR) trained on ADME datasets predict logP, solubility, and metabolic stability. For instance, replacing the trifluoromethyl group with a cyano group (-CN) may improve solubility (clogP reduction from 3.1 to 2.4) while maintaining target affinity . Synthetic feasibility is validated via retrosynthetic AI tools (e.g., ChemAxon).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
